Dichlorodipentylsilane

Description

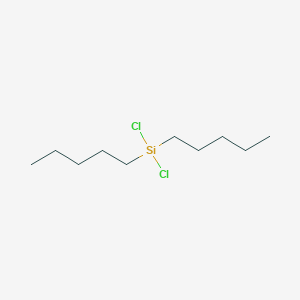

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dichloro(dipentyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22Cl2Si/c1-3-5-7-9-13(11,12)10-8-6-4-2/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBOFFVPUUXQEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC[Si](CCCCC)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

97036-66-3 | |

| Record name | Silane, dichlorodipentyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97036-66-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60335345 | |

| Record name | Dichlorodipentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

241.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18037-39-3 | |

| Record name | Dichlorodipentylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18037-39-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dichlorodipentylsilane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60335345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Precursor Chemistry of Dichlorodipentylsilane

Methodologies for the Preparation of Dichlorodipentylsilane

The synthesis of this compound and its essential precursors is primarily achieved through well-established chemical reactions that are fundamental to the organosilicon industry.

Established Synthetic Routes to this compound

The primary method for synthesizing di-n-alkyldichlorosilanes, including this compound, is through the hydrosilylation of an appropriate alkene with dichlorosilane (B8785471) (H₂SiCl₂). google.com In the case of this compound, the reaction involves the addition of dichlorosilane to 1-pentene. This reaction is typically catalyzed by hexachloroplatinic acid. google.com The process yields the desired this compound, which can then be purified for subsequent use.

Reaction Scheme:

2 CH₃(CH₂)₃CH=CH₂ + H₂SiCl₂ --(H₂PtCl₆)--> (CH₃(CH₂)₄)₂SiCl₂

| Reactants | Catalyst | Product |

| 1-Pentene, Dichlorosilane | Hexachloroplatinic acid | This compound |

Industrial Synthesis Routes for Silane (B1218182) Precursors

The industrial production of silane precursors, such as dichlorosilane and trichlorosilane (B8805176), is crucial for the synthesis of compounds like this compound. The foundational method for producing chlorosilanes is the Müller-Rochow direct process, which involves the reaction of elemental silicon with hydrogen chloride at high temperatures in the presence of a copper catalyst. advancedsciencenews.com This process primarily yields trichlorosilane (HSiCl₃).

Further reactions are employed to obtain other silanes. For instance, trichlorosilane can undergo a catalyzed redistribution (disproportionation) reaction to produce silane (SiH₄) and silicon tetrachloride (SiCl₄). nanogune.eu This reaction is often catalyzed by metal halides like aluminum chloride. nanogune.eu Dichlorosilane can be produced through similar redistribution reactions involving trichlorosilane and other silanes. nanogune.eu An alternative industrial route involves the reaction of metallurgical-grade silicon with hydrogen and silicon tetrachloride in a complex series of redistribution reactions and distillations to yield high-purity silane and its chlorinated derivatives. nanogune.eu

This compound as an Intermediate in Silicon-Based Material Production

This compound is a valuable intermediate in the production of various silicon-based materials, most notably polysiloxanes. google.com The reactivity of its Si-Cl bonds allows for hydrolysis and subsequent condensation reactions to form polymers.

A key application is the synthesis of hexa-n-alkylcyclotrisiloxanes. In a specific example, this compound reacts with zinc oxide in ethyl acetate. google.com This reaction kinetically favors the formation of the strained three-membered ring structure, hexapentylcyclotrisiloxane. google.com

Reaction Scheme:

3 (C₅H₁₁)₂SiCl₂ + 3 ZnO → ((C₅H₁₁)₂SiO)₃ + 3 ZnCl₂

These cyclic trimers can then serve as monomers for ring-opening polymerization to produce high-molecular-weight poly(di-n-alkylsiloxane)s. google.com For instance, hexapentylcyclotrisiloxane can be polymerized using an initiator like trifluoromethanesulfonic acid to yield poly(dipentylsiloxane) (PDPenS). google.com Poly(dipentylsiloxane) is recognized as a liquid-crystalline polymer, exhibiting ordered phases over a wide temperature range, including room temperature. jst.go.jp

| Dichlorosilane Intermediate | Reagent | Cyclic Monomer | Polymer |

| This compound | Zinc Oxide | Hexapentylcyclotrisiloxane | Poly(dipentylsiloxane) |

Precursor Applications in Advanced Materials Fabrication

The derivatives of this compound, particularly the cyclic siloxanes and the resulting polymers, are utilized as precursors in advanced material fabrication techniques like Chemical Solution Deposition (CSD) and Chemical Vapor Deposition (CVD) to create thin films with specific properties.

Chemical Solution Deposition Applications of this compound Derivatives

Chemical Solution Deposition (CSD) is a non-vacuum technique used to produce thin films from a liquid precursor solution. academie-sciences.fr The process generally involves depositing a solution onto a substrate, followed by drying and thermal treatment to form the final film. utwente.nlagh.edu.pl Siloxane-based materials, which can be derived from this compound, are applicable to CSD methods.

For instance, siloxane mixtures can be used in CSD to create thick film nanocomposite coatings for applications like passive radiative cooling. ises.org The general principle involves dissolving a siloxane polymer or a precursor that forms a siloxane network upon heating (like an alkoxysilane derivative) in a suitable solvent. academie-sciences.fr This solution is then applied to a substrate via spin-coating or dip-coating. kojundo.co.jpmdpi.com Subsequent heat treatment removes the organic components and consolidates the material into a solid siloxane-based film. While direct use of this compound is unlikely due to its high reactivity, its derivatives, such as poly(dipentylsiloxane) or corresponding alkoxysilanes, are suitable for formulating CSD solutions to fabricate functional coatings.

Chemical Vapor Deposition Applications of this compound Derivatives

Chemical Vapor Deposition (CVD) is a process where volatile precursors are introduced into a reaction chamber to deposit a thin film on a heated substrate. google.com Derivatives of this compound, such as cyclic siloxanes, are effective precursors for CVD.

Cyclic siloxanes, like the hexapentylcyclotrisiloxane derived from this compound, can be used in plasma-enhanced CVD (PECVD) or initiated CVD (iCVD) to create organosilicate glass (OSG) films with low dielectric constants, which are important in the semiconductor industry. google.com In these processes, the cyclic precursor is vaporized and introduced into the reactor. With the aid of an oxidant like water vapor or an initiator, the rings open and polymerize on the substrate, forming a cross-linked siloxane network. google.comacs.org This method allows for the fabrication of uniform, thin films. For example, copolymer thin films of cyclic siloxanes and other monomers have been synthesized via iCVD to act as gas diffusion layers in batteries. acs.org Another application involves reacting polysiloxane compounds with ozone in a CVD process to form silicon dioxide films for use as insulating layers in semiconductor devices. google.com

Reactivity and Reaction Mechanisms Involving Dichlorodipentylsilane

Hydrolysis Reactions of Dichlorodipentylsilane

The presence of two chlorine atoms bonded to the silicon center makes this compound highly susceptible to hydrolysis. cymitquimica.com This reaction involves the cleavage of the silicon-chloride (Si-Cl) bonds by water. The general mechanism for the hydrolysis of chlorosilanes under acidic conditions begins with the protonation of the carbonyl group (in related ester hydrolysis, which provides a mechanistic parallel), making the central atom more electrophilic and susceptible to attack by a weak nucleophile like water. youtube.comyoutube.com

The initial step in the hydrolysis of this compound is the substitution of a chlorine atom with a hydroxyl group, forming a silanol (B1196071) (pentyl₂Si(OH)Cl). This intermediate is typically unstable and can undergo further reaction. The second chlorine atom is also readily hydrolyzed, yielding dipentylsilanediol (pentyl₂Si(OH)₂).

These silanol products are prone to condensation reactions, where two silanol groups react to form a siloxane bridge (Si-O-Si) and eliminate a molecule of water. This process can lead to the formation of a variety of products, including linear chains, cyclic compounds, and complex three-dimensional polymeric networks. For instance, the hydrolysis of similar dialkyltin dichlorides can yield dimeric distannoxanes or other complex structures depending on the reaction conditions and the steric bulk of the alkyl groups. rsc.org The final products of this compound hydrolysis are therefore typically a mixture of polysiloxanes with dipentylsilyl repeating units. The reaction can be represented as follows:

n (C₅H₁₁)₂SiCl₂ + n H₂O → [-(C₅H₁₁)₂Si-O-]n + 2n HCl

The resulting slurry containing the reaction product may require washing with water to remove byproducts like organic solvents. google.com

Table 1: Products of this compound Hydrolysis

| Reactant | Intermediate Product | Final Products |

|---|

This table summarizes the expected products from the hydrolysis reaction.

Catalytic Reactions Utilizing this compound Derivatives

While this compound itself is primarily a building block, its derivatives can be employed in various catalytic processes. Functionalization of the Si-Cl bonds allows for the synthesis of silanes with specific reactivity for catalytic applications like hydrosilylation.

Hydrosilylation is a significant reaction in organosilicon chemistry, involving the addition of a silicon-hydrogen (Si-H) bond across an unsaturated bond, such as a carbon-carbon double or triple bond. mdpi.com This process is typically catalyzed by transition metal complexes, most commonly those based on platinum. mdpi.comnih.gov However, catalysts based on other metals like cobalt, iron, and nickel are also utilized. nih.govmdpi.com

Derivatives of this compound, such as dipentylhydrosilane ((C₅H₁₁)₂SiH₂), could theoretically be used in these reactions. The choice of catalyst and ligand can influence the regioselectivity of the addition, leading to either Markovnikov or anti-Markovnikov products. nih.gov For example, certain cobalt and iron-based catalysts have shown high Markovnikov selectivity in the hydrosilylation of styrenes. nih.gov Conversely, nickel-based pincer complexes have been found to be efficient for the anti-Markovnikov hydrosilylation of terminal alkenes. mdpi.com The reaction is fundamental for the production of silicone polymers and for cross-linking polysiloxane chains. mdpi.commdpi.com

Table 2: Catalysts in Hydrosilylation Reactions

| Metal Catalyst | Typical Ligands | Common Application |

|---|---|---|

| Platinum | Carbenes, Divinyltetramethyldisiloxane (dvtms) | Industrial silicone production, high efficiency. mdpi.comnih.gov |

| Cobalt | Bisphosphine, (Aminomethyl)pyridine | Selective hydrosilylation of alkenes. nih.govmdpi.com |

| Iron | Terpyridines, 1,10-phenanthroline | Regiodivergent hydrosilylation. nih.govmdpi.com |

This table presents common metal catalysts and their roles in hydrosilylation processes.

Redox catalysis involves catalysts that can exist in multiple oxidation states, facilitating reactions through electron transfer processes. Titanium complexes, for example, are known for their rich redox activity (Ti(II) to Ti(IV)) and are used in various transformations. nih.gov In some systems, redox mediators are used to shuttle electrons between an electrode and a substrate to overcome slow kinetics. ista.ac.at

While direct examples of this compound in redox catalysis are not prominent in the literature, its derivatives could potentially be involved in such systems. For instance, organosilicon compounds can be designed as ligands in redox-active metal complexes. The electronic properties of the silicon center and its organic substituents could influence the redox potential of the catalyst. Furthermore, photocatalysis, which often involves redox cycles initiated by light, has been used for a variety of organic transformations catalyzed by copper or ruthenium complexes. rsc.orgbeilstein-journals.orgbeilstein-journals.org The integration of organosilicon moieties into these photocatalytic systems could offer new reactive pathways. The concept of heterojunction-redox catalysis, where different valence states of doped metals create sites that facilitate redox reactions, is another emerging area where functionalized silanes could potentially play a role as precursors or modifiers. rsc.org

Functionalization Strategies for this compound

The two silicon-chloride (Si-Cl) bonds in this compound are the primary sites for functionalization. These bonds are highly reactive towards nucleophiles, allowing for the substitution of chloride ions with a wide variety of functional groups. This "post-functionalization" strategy is a key method for creating a diverse range of organosilane derivatives from a single precursor. rsc.org

Common functionalization strategies include:

Alkoxylation/Aryloxylation: Reaction with alcohols or phenols in the presence of a base yields dialkoxy- or diaryloxydipentylsilanes.

Amination: Reaction with primary or secondary amines leads to the formation of aminosilanes.

Grignard Reactions: Reaction with Grignard reagents (R-MgX) can be used to introduce additional organic groups, replacing the chlorine atoms with alkyl, aryl, or vinyl groups.

These strategies allow for the synthesis of tailored molecules. For example, creating silane (B1218182) derivatives with specific functional groups is a common approach in the development of building blocks for organic semiconductors or in medicinal chemistry. scribd.comnuph.edu.ua The development of one-pot reactions and the use of environmentally benign solvents are modern trends in the synthesis of such functionalized compounds. organic-chemistry.orgijcce.ac.ir

Silicon-Carbon Bond Reactivity in this compound

The silicon-carbon (Si-C) bond is a defining feature of organosilane chemistry. Compared to the carbon-carbon (C-C) bond, the Si-C bond is longer and weaker, with a lower bond dissociation energy (approximately 451 kJ/mol for Si-C versus 607 kJ/mol for C-C). advancedpolytech.com This inherent weakness makes the Si-C bond susceptible to cleavage under certain conditions, which can be either a challenge to be avoided or a useful synthetic tool. advancedpolytech.com

The stability of the Si-C bond is significantly influenced by the reaction conditions. Cleavage is a known issue during the polycondensation of organosilanes to form organosilica materials, particularly under strong acidic or basic conditions. rsc.orgrsc.org Theoretical studies using Density Functional Theory (DFT) have been employed to predict the stability of Si-C bonds in various organosilanes by calculating parameters like proton affinity. acs.orgnih.gov These studies show that the stability depends on the nature of the organic group and the pH of the medium. acs.orgnih.gov For arylsilanes, inserting alkyl linkers between the silicon and the aromatic ring can suppress Si-C cleavage under basic conditions. rsc.org

Conversely, the selective cleavage of the Si-C bond can be a deliberate synthetic strategy. The inertness of unactivated Si-C(sp³) bonds in simple tetraalkylsilanes has historically limited their application, but methods have been developed for their chemoselective cleavage. nih.gov For example, iodine tris(trifluoroacetate) has been used to cleave Si-C(sp³) bonds under mild conditions. nih.gov The activation of Si-C bonds can also be achieved via the formation of hypercoordinate silicon species. nih.gov The formation of penta- or hexa-coordinate silicon complexes enhances the electron density on the carbon atom of the Si-C bond, making it more susceptible to electrophilic attack. nih.gov

Table 3: Bond Dissociation Energies

| Bond | Dissociation Energy (kJ/mol) | Note |

|---|---|---|

| Si-C | ~451 | Weaker and more reactive than C-C. advancedpolytech.com |

| C-C | ~607 | Stronger and more stable. advancedpolytech.com |

This table provides a comparison of relevant bond energies in organosilicon chemistry.

Dichlorodipentylsilane in Polymer Chemistry and Organosilicon Materials

Dichlorodipentylsilane as a Monomer in Polymer Synthesis

This compound is a dihalosilane monomer that can undergo polycondensation to form polysiloxanes. While specific research focusing exclusively on the polymerization of this compound is not extensively detailed in publicly available literature, its reactivity can be inferred from the well-established chemistry of analogous dichlorodialkylsilanes, such as dichlorodimethylsilane (B41323). The fundamental reaction involves the hydrolysis of the silicon-chlorine bonds, followed by the condensation of the resulting silanol (B1196071) intermediates.

The hydrolysis of this compound with water yields dipentylsilanediol and hydrochloric acid. The dipentylsilanediol is unstable and readily undergoes self-condensation to form linear polymers, poly(dipentylsiloxane), and cyclic oligomers. The reaction is typically carried out in the presence of a catalyst, which can be either acidic or basic, to control the reaction rate and the molecular weight of the resulting polymer.

The properties of the final polysiloxane are significantly influenced by the nature of the alkyl groups attached to the silicon atom. In the case of this compound, the two pentyl groups would be expected to impart a greater degree of flexibility and a lower glass transition temperature to the resulting poly(dipentylsiloxane) compared to polymers with smaller alkyl substituents like methyl groups.

The general scheme for the polycondensation of dichlorodialkylsilanes is as follows:

Hydrolysis: R₂SiCl₂ + 2H₂O → R₂Si(OH)₂ + 2HCl

Condensation: n R₂Si(OH)₂ → [-R₂SiO-]n + nH₂O

The synthesis of polydimethylsiloxane (B3030410) (PDMS) from the monomer precursor dichlorodimethylsilane (DCMS) through a hydrolysis method under alkaline conditions using potassium hydroxide (B78521) (KOH) has been demonstrated. researchgate.net In this process, the monomer obtained from hydrolysis undergoes self-polymerization by aging to form a polymer gel. researchgate.net

Polymerization Mechanisms Involving this compound Derivatives

While this compound itself primarily undergoes polycondensation, its derivatives, particularly cyclic siloxanes, can be polymerized through various mechanisms to produce high molecular weight polymers with controlled structures.

Ring-Opening Polymerization of Silane-Derived Cyclic Structures

Ring-opening polymerization (ROP) is a crucial method for the synthesis of polysiloxanes from cyclic siloxane monomers. These cyclic monomers can be synthesized from this compound through hydrolysis and controlled condensation reactions. The strain of the cyclic structure is a key driving force for ROP.

The most common cyclic siloxanes used in ROP are hexamethylcyclotrisiloxane (B157284) (D₃) and octamethylcyclotetrasiloxane (B44751) (D₄). The analogous dipentyl-substituted cyclic siloxanes would be expected to undergo similar polymerization reactions. ROP can be initiated by either anionic or cationic initiators.

Table 1: Comparison of Anionic and Cationic Ring-Opening Polymerization of Cyclosiloxanes

| Feature | Anionic ROP | Cationic ROP |

| Initiators | Strong bases (e.g., hydroxides, silanolates, organolithium compounds) | Strong acids (e.g., sulfuric acid, triflic acid), Lewis acids |

| Propagating Species | Silanolate anion | Silyloxonium ion |

| Reaction Conditions | Can be performed at room temperature for strained rings like D₃ | Often requires higher temperatures for less strained rings like D₄ |

| Side Reactions | Backbiting (intramolecular cyclization), chain transfer | Backbiting, chain transfer, redistribution reactions |

| Control over MW | Good control, can produce polymers with narrow molecular weight distribution | Can be more challenging to control due to side reactions |

Anionic ROP of cyclosiloxanes is initiated by nucleophilic attack of a base on the silicon atom of the cyclic monomer. This leads to the cleavage of a silicon-oxygen bond and the formation of a linear silanolate anion, which then propagates by attacking another cyclic monomer.

Common initiators for anionic ROP include alkali metal hydroxides, silanolates, and organometallic compounds. The polymerization of strained cyclotrisiloxanes (like the dipentyl equivalent of D₃) can proceed as a living polymerization, allowing for the synthesis of well-defined block copolymers and polymers with narrow molecular weight distributions. Less strained rings, such as cyclotetrasiloxanes, are more prone to equilibration reactions, leading to a broader molecular weight distribution.

Cationic ROP of cyclosiloxanes is initiated by strong protic acids or Lewis acids. The initiator protonates the oxygen atom in the siloxane bond, making the adjacent silicon atom more electrophilic and susceptible to nucleophilic attack by another monomer molecule. The propagating species is a silyloxonium ion.

Cationic ROP is often accompanied by side reactions such as backbiting, which leads to the formation of cyclic oligomers, and chain transfer reactions. These side reactions can make it more difficult to control the molecular weight and structure of the resulting polymer compared to anionic ROP.

Metathesis Polymerization of Silicon-Containing Monomers

Ring-opening metathesis polymerization (ROMP) is a powerful technique for the polymerization of cyclic olefins. While not directly applicable to cyclosiloxanes, ROMP can be used to polymerize silicon-containing cyclic monomers that have a carbon-carbon double bond within the ring. For instance, the synthesis and ROMP of a strained trans-silacycloheptene has been reported. This demonstrates the potential for creating polymers with silicon atoms incorporated into the main chain via metathesis polymerization. The reactivity in ROMP is highly dependent on the ring strain of the cyclic monomer.

Olefin Polymerization with Silane-Modified Catalysts

Silanes, including derivatives of this compound, can be used to modify the surface of catalyst supports, such as silica (B1680970), which are then used in olefin polymerization. The modification of silica with silane (B1218182) compounds can lead to increased catalytic activity in ethylene (B1197577)/α-olefin copolymerization when using zirconocene (B1252598) catalysts. The silane treatment introduces spacer groups that can influence the electronic and steric environment of the active catalyst sites.

The use of silane-modified silica-supported methylaluminoxane (B55162) (MAO) with ansa-zirconocene catalysts has been shown to increase the activity of ethylene copolymerization. Furthermore, silane modification can result in a narrower molecular weight distribution of the produced polymers. The olefin structure of the polymer can be chemically bonded with a silane coupling agent, which is promoted by a catalyst to form siloxane bonds, thereby improving the polymer's properties.

In-depth Article on Forthcoming

Consequently, the generation of a comprehensive and data-rich article focusing solely on this compound, as per the requested detailed outline, cannot be fulfilled at this time. The available information is insufficient to provide thorough and scientifically accurate content for the specified sections and subsections, including data tables and detailed research findings.

Further research and publication in the scientific community are required to build a body of knowledge specifically on this compound and its polymeric derivatives. We will continue to monitor for new research in this area and will revisit the generation of this article when sufficient data becomes available.

Advanced Materials Derived from Dichlorodipentylsilane

Dichlorodipentylsilane as a Coupling Agent

Silane (B1218182) coupling agents are instrumental in bonding organic polymers to inorganic materials, acting as a molecular bridge at the interface of composite materials. shinetsusilicone-global.com These agents typically possess two different types of functional groups: one that reacts with the inorganic surface and another that is compatible with the organic polymer matrix. google.com In the case of this compound, the two chlorine atoms serve as the reactive sites for bonding with inorganic substrates.

Effective interfacial adhesion is critical for the performance of composite materials, as it dictates the ability to transfer stress from the polymer matrix to the reinforcing filler. chem-soc.si Without good adhesion, the components can separate under load, leading to premature failure. nih.gov Silane coupling agents like this compound enhance this adhesion through chemical bonding and improved wetting at the filler-matrix interface. google.commdpi.com

| Step | Description | Chemical Reaction (Conceptual) |

|---|---|---|

| 1. Hydrolysis | The this compound molecule reacts with water (often present on the filler surface) to replace chlorine atoms with hydroxyl groups, forming a silanediol. | (C₅H₁₁)₂SiCl₂ + 2H₂O → (C₅H₁₁)₂Si(OH)₂ + 2HCl |

| 2. Condensation | The newly formed silanol (B1196071) groups react with hydroxyl groups on the inorganic filler surface, creating strong covalent bonds. | (C₅H₁₁)₂Si(OH)₂ + 2(HO-Filler) → (Filler-O)₂Si(C₅H₁₁)₂ + 2H₂O |

| 3. Matrix Interaction | The non-polar pentyl chains extending from the filler surface intermingle and physically entangle with the polymer matrix, ensuring strong adhesion. | Polymer chains entangle with -(C₅H₁₁) groups. |

Beyond composites, this compound is effective for general surface modification. The process of grafting the molecule onto a substrate alters the surface's chemical properties. nih.gov Treating surfaces with this compound can render them hydrophobic (water-repellent) due to the non-polar nature of the two pentyl groups. This is particularly useful for protecting materials from moisture, preventing corrosion, and creating self-cleaning surfaces. The modification is achieved through the same hydrolysis and condensation reactions described for coupling agents, resulting in a robust, covalently attached surface layer. nih.govmdpi.com

Silicon-Based Polymer-Derived Ceramics (PDCs)

Polymer-Derived Ceramics (PDCs) are a class of ceramic materials produced through the pyrolysis of silicon-based preceramic polymers. nih.govencyclopedia.pub This method offers significant advantages over traditional powder-based ceramic processing, including the ability to form complex shapes, fibers, and coatings. mdpi.commdpi.com Dichlorodialkylsilanes, such as this compound, are fundamental building blocks for the synthesis of these essential preceramic polymers. nih.gov

This compound can be used to synthesize polysilanes, a type of preceramic polymer. wikipedia.orgillinois.edu A common method for this polymerization is the Wurtz coupling reaction, where the dichlorosilane (B8785471) monomer reacts with an alkali metal, such as sodium, in an inert solvent. wikipedia.org This process removes the chlorine atoms and facilitates the formation of a silicon-silicon polymer backbone with pentyl side groups.

The resulting poly(dipentylsilylene) is a processable polymer that can be shaped or dissolved before being converted into a ceramic. The properties of this preceramic polymer, such as its molecular weight and solubility, can be controlled by the reaction conditions. illinois.edupatsnap.com

The conversion of the preceramic polymer into a ceramic material is achieved through pyrolysis, which involves heating the polymer to high temperatures (typically 1000–1400 °C) in an inert or reactive atmosphere. mdpi.commdpi.com During this process, the polymer undergoes a series of complex chemical transformations. The organic side groups (pentyl chains) partially decompose, releasing low-molecular-weight gases like methane (B114726) and hydrogen. mdpi.com The polymer backbone crosslinks, forming a rigid, amorphous, three-dimensional network.

The final ceramic product is typically a silicon oxycarbide (SiOC) or silicon carbide (SiC), depending on the pyrolysis atmosphere. wikipedia.org These PDCs are known for their exceptional thermal stability, resistance to creep, and chemical durability, making them suitable for applications in extreme environments such as aerospace propulsion. nih.govencyclopedia.pub

| Preceramic Polymer | Pyrolysis Temperature (°C) | Atmosphere | Ceramic Yield (%) | Resulting Ceramic Composition |

|---|---|---|---|---|

| Poly(dimethylsilylene) | ~1200 | Argon | ~60-70 | β-SiC, amorphous SiC |

| Polysiloxane (MK resin) | 1000-1400 | Argon | ~80 | Amorphous SiOC |

| Polycarbosilane | 1000-1300 | Nitrogen | ~60-80 | Amorphous SiC |

| Polysilazane | ~1000 | Nitrogen | ~70-85 | Amorphous SiCN |

Note: This table presents typical data for common preceramic polymers to illustrate the process. Specific yields for poly(dipentylsilylene) would require experimental determination but are expected to follow similar principles.

Applications in Coatings and Surface Treatments

The ability of this compound to form robust chemical bonds with surfaces makes it an excellent candidate for creating protective and functional coatings. mdpi.commdpi.com When applied to a substrate, it can form a thin, durable film that modifies the surface properties. These treatments are used across various industries to enhance material performance and longevity. linde-amt.com

For instance, a coating derived from this compound can provide a hydrophobic barrier on materials like glass, metal, or ceramics. dtic.mil This is due to the low surface energy of the exposed pentyl groups. Such coatings are valuable for creating anti-fouling surfaces, moisture barriers, and improving corrosion resistance. The application method can vary, from deposition in a liquid phase to chemical vapor deposition, depending on the substrate and desired coating characteristics. mdpi.com

Hydrophobic Coatings and Water Repellency

Organosilicon compounds are fundamental to the creation of hydrophobic surfaces. The mechanism involves the reaction of chlorosilanes with surface hydroxyl groups or atmospheric moisture to form a polysiloxane layer. This process effectively lowers the surface energy, leading to significant water repellency.

This compound is a prime candidate for formulating such coatings. Upon hydrolysis, it forms silanol intermediates which then condense into polydipentylsiloxane. The nonpolar pentyl groups orient away from the substrate, creating a dense, low-energy surface that repels water. The resulting coatings exhibit high water contact angles, characteristic of superhydrophobic surfaces. These coatings can be applied to a range of substrates including glass, metals, and textiles by conventional methods like spraying or dip-coating. google.com The durability of these coatings is enhanced by the cross-linking of the polymer chains, which provides good adhesion to the substrate. google.com

The effectiveness of different silane precursors in creating hydrophobic surfaces can be compared based on the resulting water contact and sliding angles.

| Precursor Type | Typical Water Contact Angle | Key Characteristics |

| Alkylchlorosilanes | >150° | Forms a low-energy surface due to alkyl groups, leading to superhydrophobicity. google.com |

| Fluoroalkylsilanes (FAS) | >120° | Provides a highly repellent surface due to the low surface energy of fluorine. |

| Polydimethylsiloxane (B3030410) (PDMS) | ~110° | Creates a flexible and stable hydrophobic layer. mdpi.com |

This table presents typical values for different classes of silane precursors used in hydrophobic coatings.

Anti-Reflective and Soil-Repellent Coatings

Anti-reflective (AR) coatings are designed to minimize reflection from surfaces by using thin film structures with alternating layers of different refractive indices. wikipedia.orgdiamondcoatings.com Silicon-based materials, derived from precursors like this compound, can be engineered to form layers with a specific refractive index. By controlling the density and composition of the polysiloxane network, it is possible to create coatings that produce destructive interference for reflected light, thereby increasing transmission. diamondcoatings.com

The soil-repellent properties of coatings derived from this compound are a direct result of their hydrophobicity and oleophobicity. The low surface energy imparted by the pentyl groups prevents both water- and oil-based substances from adhering to the surface. teflon.com This "easy-clean" characteristic is highly desirable for applications on textiles, optical lenses, and display screens, where maintaining a clean surface is crucial. teflon.comnano-care.co.uk These coatings work by creating a microscopic surface structure that minimizes the contact area for dirt particles, allowing them to be easily removed by water or a simple wipe. nano-care.co.uk

Conducting Silicone-Based Polymers and Optoelectronic Applications

Conjugated Organosilicon Polymers in Solar Cells

In the field of photovoltaics, π-conjugated organosilicon polymers are emerging as promising materials for organic solar cells. mdpi.comnih.gov These polymers can function as hole-transporting layers (HTLs) or as donor materials in the active layer of a solar cell. nih.gov The inclusion of silicon atoms in the conjugated backbone can enhance properties such as thermal stability and charge carrier mobility. semanticscholar.org

Derivatives of this compound can be used to synthesize specific types of conjugated polymers, such as those containing dithienosilole units. These materials exhibit favorable absorption characteristics and energy levels for efficient charge separation and transport in solar cells. semanticscholar.org The development of these polymers is a key area of research aimed at producing less expensive and more efficient solar energy technologies. mdpi.comresearchgate.net

| Polymer Type | Role in Solar Cell | Key Advantages |

| π-conjugated polymers | Hole-Transporting Layer (HTL), Emitter | High transmittance, reduced carrier recombination, high conductivity. mdpi.comnih.gov |

| Dithienosilole-based terpolymers | Donor Material | High open-circuit voltage. semanticscholar.org |

This table summarizes the roles and advantages of different silicon-containing conjugated polymers in solar cell applications.

Silicone-Based Materials in Sensors

The flexibility, chemical stability, and biocompatibility of silicone materials make them highly suitable for use in various types of sensors. nih.govmdpi.com Polysiloxanes derived from this compound can be formulated into flexible substrates or dielectric layers for pressure, strain, and proximity sensors. nih.govresearchgate.net

For instance, in capacitive sensors, a silicone-based dielectric layer is placed between two electrodes. researchgate.net A change in pressure or proximity deforms the dielectric, leading to a measurable change in capacitance. The mechanical properties of the silicone, influenced by the length of the alkyl chains (like pentyl), can be tuned to achieve the desired sensitivity and dynamic range. researchgate.net These flexible sensors are critical for applications in robotics, biomedical devices, and wearable electronics. mdpi.comnih.gov

This compound in Nanomaterials and Nanoscience

This compound and its derivatives are valuable in the field of nanomaterials for creating and modifying nanostructures. The hydrolysis of this compound can be controlled to form silica (B1680970) or polysiloxane nanoparticles, or it can be used to create a polymer matrix for nanocomposites. The presence of the pentyl groups can influence the interaction between the polymer matrix and embedded nanoparticles, affecting the final properties of the material.

Nanocomposite Development using this compound Derivatives

Nanocomposites are materials that incorporate nanoparticles into a matrix to achieve enhanced properties. Derivatives of this compound, primarily polydipentylsiloxane, can serve as a versatile matrix for these composites. mdpi.com The polysiloxane matrix can improve the thermal stability and mechanical properties of the final material.

By dispersing nanoparticles such as silica, metal oxides (e.g., TiO2), or carbon nanotubes within a polysiloxane matrix derived from this compound, it is possible to create nanocomposite coatings with tailored functionalities. mdpi.com For example, incorporating silica nanoparticles can enhance scratch resistance, while adding TiO2 nanoparticles can introduce photocatalytic or UV-blocking capabilities. The development of such nanocomposite coatings is aimed at creating durable and energy-efficient solutions for harsh operating environments. mdpi.com

An article on the advanced materials derived from this compound, as outlined, cannot be generated at this time. Extensive research has revealed a significant lack of publicly available scientific literature detailing the specific applications of this compound and its corresponding polymer, polydipentylsilane, in the requested areas.

The specified topics for the article were:

Multi-Walled Carbon Nanotube-Polysilane Composites

Therefore, due to the absence of detailed research findings and data tables specifically pertaining to this compound in these contexts, it is not possible to create a scientifically accurate and informative article that adheres to the provided outline and content requirements.

Theoretical and Computational Studies of Dichlorodipentylsilane and Its Derivatives

Quantum Chemical Studies of Dichlorodipentylsilane Structures

Quantum chemical methods are instrumental in elucidating the fundamental electronic and geometric features of this compound. These computational approaches allow for a detailed analysis of the molecule's structure and bonding. researchgate.net

The electronic properties of this compound are largely dictated by the electronegativity differences between silicon, chlorine, and carbon. The silicon-chlorine (Si-Cl) bonds are highly polarized due to the greater electronegativity of chlorine compared to silicon. This polarization results in a significant partial positive charge on the silicon atom and partial negative charges on the chlorine atoms, making the silicon center an electrophilic site.

The silicon-carbon (Si-C) bonds are less polar than the Si-Cl bonds but are still characterized by a slight polarization towards the carbon atom. The pentyl groups, being alkyl chains, are generally considered electron-donating.

Computational studies on similar chlorosilanes using methods like Density Functional Theory (DFT) have shown that the Si-Cl bond is predominantly covalent but with a significant ionic character. researchgate.net The bonding in tetracoordinate silicon compounds is generally described by sp³ hybridization at the silicon center. rsc.org However, the involvement of d-orbitals in the bonding of main group elements like silicon is a topic of ongoing discussion, with modern quantum chemical calculations suggesting their contribution may be minimal. wikipedia.org

Table 1: Calculated Electronic Properties of this compound (Illustrative)

| Property | Value |

|---|---|

| Dipole Moment | ~2.5 D |

| Mulliken Charge on Si | +0.8 to +1.2 e |

| Mulliken Charge on Cl | -0.5 to -0.7 e |

Note: The values in this table are illustrative and based on typical results from DFT calculations on similar dichlorodialkylsilanes.

The conformational flexibility of this compound arises from the rotation around the Si-C and C-C single bonds of the two pentyl chains. The pentyl chains can adopt various conformations, with the all-trans (anti) arrangement being the most stable for an isolated chain. youtube.com However, in this compound, steric interactions between the two pentyl groups and between the pentyl groups and the chlorine atoms can influence the preferred conformations.

Computational studies on long-chain alkylsilanes have shown that the presence of bulky substituents on the silicon atom can restrict the conformational freedom of the alkyl chains. researchgate.net For this compound, the rotational barrier around the Si-C bond is expected to be relatively low, allowing for dynamic conformational changes at room temperature. The most stable conformers will be those that minimize steric hindrance. This typically involves a staggered arrangement of the substituents around the silicon atom. The pentyl chains themselves will likely favor extended, anti-periplanar conformations to minimize gauche interactions. youtube.com

Table 2: Relative Energies of Pentyl Chain Conformations (Illustrative)

| Conformation | Relative Energy (kcal/mol) |

|---|---|

| Anti-Anti | 0.0 |

| Anti-Gauche | ~0.6-0.9 |

Note: These are typical energy differences for gauche and anti conformations in alkyl chains and are provided for illustrative purposes.

Molecular Modeling of Reactivity and Reaction Pathways

Molecular modeling techniques are crucial for understanding the reactivity of this compound. A key reaction of this compound is hydrolysis, which leads to the formation of silanols and ultimately polysiloxanes. Computational studies can model the reaction pathway of hydrolysis, including the initial interaction with water molecules, the formation of transition states, and the final products. wikipedia.org

The electrophilic nature of the silicon atom makes it susceptible to nucleophilic attack. Molecular modeling can be used to study the reaction mechanisms with various nucleophiles. For instance, the reaction with Grignard reagents to form new Si-C bonds can be investigated to understand the stereochemistry and reaction kinetics.

Reactive molecular dynamics simulations have been employed to study the polycondensation of alkoxysilanes, a process related to the hydrolysis and condensation of chlorosilanes. nih.gov These simulations can provide insights into the initial stages of polymerization and the formation of siloxane clusters. nih.gov

Computational Design of this compound-Based Materials

Computational methods are increasingly used in the rational design of new materials. By simulating the properties of polymers derived from this compound, researchers can predict their thermal stability, mechanical properties, and other important characteristics. For example, DFT calculations can be used to estimate the bond dissociation energies within the polymer backbone, providing an indication of its thermal stability.

Molecular dynamics simulations can be employed to model the bulk properties of polysiloxanes derived from this compound. These simulations can predict properties such as the glass transition temperature, density, and diffusion of small molecules within the polymer matrix. This information is valuable for designing materials with specific applications in mind, such as sealants, elastomers, or coatings.

Advanced Computational Methodologies Applied to Organosilicon Compounds

The study of organosilicon compounds benefits from a range of advanced computational methodologies that provide deep insights into their structure and reactivity. nih.govelsevier.com

Density Functional Theory (DFT) is a widely used quantum chemical method for studying organosilicon compounds due to its favorable balance of accuracy and computational cost. researchgate.net DFT calculations are employed to determine the geometric structures, vibrational frequencies, and electronic properties of molecules like this compound. nih.govresearchgate.net

For instance, DFT can be used to accurately predict the bond lengths and angles in this compound. researchgate.net It can also be used to calculate the energies of different conformers and the barriers to rotation around single bonds. In the context of reactivity, DFT is used to calculate the energies of reactants, products, and transition states, allowing for the determination of reaction enthalpies and activation energies. researchgate.net This information is crucial for understanding reaction mechanisms and predicting reaction rates. researchgate.net First-principles calculations based on DFT have been successfully used to study the adsorption of chlorosilanes on silicon surfaces. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations serve as a powerful computational microscope for exploring the structure, dynamics, and thermodynamics of molecular systems. For this compound and its derivatives, MD simulations can provide insights into their behavior at the atomic level, which is often inaccessible through experimental means alone. These simulations involve numerically solving Newton's equations of motion for a system of interacting atoms, yielding trajectories that describe the positions and velocities of atoms over time.

The accuracy of MD simulations is heavily dependent on the quality of the underlying potential energy function, commonly referred to as a force field. For organosilicon compounds like this compound, specialized force fields are necessary to accurately model the interactions involving silicon atoms. General-purpose force fields such as the General Amber Force Field (GAFF) have been extended to include parameters for organosilanes, aiming for compatibility with broader biomolecular and organic simulations. rsc.orgresearchgate.net Additionally, dedicated organosilicon force fields have been developed to provide more accurate descriptions of the liquid state and phase-change properties of molecules including alkylsilane and siloxane functionalities. nih.govacs.org These force fields are meticulously parameterized using quantum chemical calculations and experimental data to correctly represent bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). nih.govacs.org

MD simulations of analogous long-chain alkylsilanes have been instrumental in understanding the conformational behavior of the alkyl chains. nih.govresearchgate.net Such studies reveal that the alkyl chains can adopt various conformations, with a dynamic equilibrium between ordered trans states and more disordered gauche states. nih.govfigshare.com For this compound, simulations could elucidate how the pentyl chains pack in the liquid state or at interfaces, influencing properties like density, viscosity, and surface tension.

A typical MD simulation of liquid this compound would involve placing a number of molecules in a simulation box with periodic boundary conditions to mimic a bulk liquid. The system's evolution would be tracked over nanoseconds or longer, allowing for the calculation of various macroscopic and microscopic properties.

Illustrative Research Findings from a Hypothetical MD Simulation of this compound:

Below is a table representing the kind of data that could be generated from MD simulations to characterize the physical properties and structural dynamics of liquid this compound at a standard temperature and pressure.

| Property | Simulated Value (Representative) | Description |

| Density | 1.05 g/cm³ | The simulated bulk density of the liquid, which can be compared with experimental measurements to validate the force field. |

| Self-Diffusion Coefficient | 2.5 x 10⁻⁶ cm²/s | A measure of the translational mobility of the molecules within the liquid, related to viscosity. |

| Radius of Gyration (Pentyl) | 4.2 Å | The average size or spatial extent of the pentyl chains, indicating their conformational state (e.g., extended or coiled). |

| Dihedral Angle (C-C-C-C) | 65% trans, 35% gauche | The statistical distribution of the conformations of the pentyl chains, reflecting the flexibility and packing of the alkyl groups. nih.gov |

| Cl-Si-Cl Angle | 106.1° | The average bond angle within the molecule, which can be compared to crystallographic data for similar dialkyldichlorosilanes. researchgate.net |

These simulations can also be extended to study derivatives of this compound, for instance, by replacing the chlorine atoms with other functional groups, to predict how these modifications would alter the compound's physical and chemical behavior.

Machine Learning and AI in Chemical Property Prediction

In recent years, machine learning (ML) and artificial intelligence (AI) have emerged as transformative tools in chemistry, enabling the rapid prediction of molecular properties and accelerating the discovery of new materials. nih.gov For this compound and its derivatives, ML models can be developed to predict a wide range of chemical and physical properties, circumventing the need for time-consuming and resource-intensive experimental measurements or complex quantum mechanical calculations. arxiv.org

The core of this approach involves training an algorithm on a dataset of known molecules and their corresponding properties. The algorithm learns the complex relationships between the molecular structure and its properties. These learned relationships are then used to predict the properties of new, uncharacterized molecules like this compound.

Various ML algorithms can be employed for property prediction, including:

Quantitative Structure-Activity Relationship (QSAR) models: These are often based on linear regression and are used to find a mathematical relationship between molecular descriptors and a specific property. chemrxiv.orgresearchgate.net

Neural Networks: These are complex, non-linear models inspired by the human brain that can capture highly intricate relationships in the data. cetjournal.it

Random Forests and Gradient Boosting Machines: These are powerful ensemble methods that combine the predictions of multiple decision trees to improve accuracy and robustness. nih.gov

For a compound like this compound, an ML model could be trained on a dataset of other organosilicon compounds or halogenated alkanes. nih.govfnasjournals.com The model could then predict properties such as boiling point, vapor pressure, reactivity, or even spectroscopic signatures.

Illustrative Data Table for an ML-Based Property Prediction of this compound:

The following table demonstrates how an ML model, trained on a relevant dataset of organosilicon compounds, might predict key properties of this compound and assess the model's performance.

| Property | Predicted Value (Representative) | Model Performance (R²) | Key Descriptors Used in the Model (Hypothetical) |

| Boiling Point | 245 °C | 0.92 | Molecular Weight, Number of Halogen Atoms, Wiener Index (a topological descriptor), Solvent Accessible Surface Area. |

| Flash Point | 98 °C | 0.88 | Number of Carbon Atoms, Molar Refractivity, Presence of Si-Cl bond feature. |

| LogP (Octanol-Water Partition) | 4.8 | 0.90 | Wildman-Crippen LogP contribution, Topological Polar Surface Area, Number of Rotatable Bonds. |

| Enthalpy of Vaporization | 55 kJ/mol | 0.85 | Molecular Volume, Electrostatic charge on Si atom, Sum of Absolute Atomic Partial Charges. |

The "Model Performance (R²)" column indicates the coefficient of determination for the model on a test set, signifying how well the model's predictions correlate with actual experimental values (a value closer to 1 indicates a better fit). The selection of descriptors is critical; for instance, descriptors related to molecular size and polarity would be important for predicting boiling points and solubility. chemrxiv.org As AI methodologies advance, these predictive models are expected to become increasingly accurate and integral to chemical research and development. nih.govcetjournal.it

Emerging Research Trends and Future Directions

Novel Synthetic Approaches for Dichlorodipentylsilane and its Derivatives

While traditional methods for synthesizing dichlorodialkylsilanes, such as the Grignard reaction, are well-established, ongoing research focuses on developing more efficient, selective, and environmentally benign synthetic routes. These novel approaches aim to provide better control over the molecular architecture of the resulting polymers and reduce the production of unwanted byproducts.

One of the most promising and versatile methods for the synthesis of dichlorodialkylsilanes, including this compound, is hydrosilylation . This process involves the addition of a silicon-hydride bond across an unsaturated bond, such as that in an alkene. For this compound, this would typically involve the reaction of dichlorosilane (B8785471) (H₂SiCl₂) with 1-pentene. The reaction is generally catalyzed by transition metal complexes, with platinum-based catalysts like Speier's catalyst (hexachloroplatinic acid) and Karstedt's catalyst being the most common.

Recent research in hydrosilylation has been directed towards the development of more sustainable and cost-effective catalysts based on earth-abundant metals like iron and cobalt. These newer catalysts aim to replace precious metals like platinum, offering a greener and more economical approach to synthesis. The general scheme for the hydrosilylation synthesis of a dichlorodialkylsilane is as follows:

2 R-CH=CH₂ + H₂SiCl₂ --(Catalyst)--> (R-CH₂-CH₂)₂SiCl₂

Another area of innovation lies in the refinement of the Grignard reaction , a classical method for forming carbon-silicon bonds. This reaction involves treating a silicon halide, such as silicon tetrachloride (SiCl₄), with a Grignard reagent (R-MgX). For this compound, the Grignard reagent would be pentylmagnesium bromide or chloride. While effective, the Grignard synthesis can sometimes be difficult to control, leading to a mixture of products with varying degrees of alkyl substitution. Future research is focused on improving the selectivity of the Grignard reaction through the use of novel solvents, additives, and reaction conditions to favor the formation of the desired this compound. The fundamental Grignard reaction for this synthesis is:

SiCl₄ + 2 CH₃(CH₂)₄MgCl → (CH₃(CH₂)₄)₂SiCl₂ + 2 MgCl₂

The table below provides a comparative overview of these two primary synthetic methods.

| Feature | Hydrosilylation | Grignard Reaction |

| Reactants | Dichlorosilane, 1-Pentene | Silicon Tetrachloride, Pentylmagnesium Halide |

| Catalyst | Typically Platinum-based | Not required |

| Key Advantage | High atom economy, clean reaction | Well-established, versatile |

| Challenges | Cost of precious metal catalysts | Potential for product mixtures |

| Emerging Trend | Use of earth-abundant metal catalysts | Improved selectivity through optimized conditions |

Advanced Polymer Architectures from this compound

This compound serves as a crucial building block for the synthesis of advanced polymer architectures, primarily polysiloxanes and polysilanes. The structure of these polymers can be precisely controlled to achieve desired properties, and current research is pushing the boundaries of what is possible in terms of molecular design.

Polysiloxanes , which feature a repeating silicon-oxygen backbone, are the most common polymers derived from dichlorodipentylsilanes. The synthesis is typically achieved through the hydrolysis of the dichlorosilane monomer, followed by a condensation polymerization. The resulting poly(dipentylsiloxane) would possess two pentyl groups attached to each silicon atom. The length of these alkyl side chains significantly influences the polymer's properties. Longer alkyl chains, such as the pentyl groups in this case, generally lead to a lower glass transition temperature and increased hydrophobicity compared to their shorter-chain counterparts like poly(dimethylsiloxane). wikipedia.org

Future research in this area is focused on creating more complex polymer architectures beyond simple linear chains. These include:

Block Copolymers: By sequentially polymerizing different dichlorosilane monomers, researchers can create block copolymers with distinct segments that can microphase-separate to form ordered nanostructures.

Graft Copolymers: Pre-existing polymer backbones can be functionalized with this compound to create graft copolymers, where the poly(dipentylsiloxane) chains are appended as side chains.

Cross-linked Networks: The inclusion of trifunctional silane (B1218182) monomers can lead to the formation of cross-linked silicone networks, resulting in elastomers with enhanced mechanical properties.

Polysilanes , which have a backbone composed entirely of silicon-silicon bonds, represent another class of polymers that can be synthesized from this compound. These are typically prepared through a Wurtz-type reductive coupling of the dichlorosilane monomer with an alkali metal. Polysilanes exhibit unique electronic and photophysical properties due to the delocalization of sigma electrons along the silicon backbone. The nature of the alkyl side groups, such as the pentyl groups, influences the solubility, processability, and electronic properties of the polysilane. Research is ongoing to develop more controlled and efficient methods for polysilane synthesis to better tailor their properties for electronic applications.

Expansion of this compound Applications in High-Performance Materials

The unique properties of polymers derived from this compound make them attractive for a range of high-performance material applications. The presence of the longer pentyl side chains can impart specific characteristics that are advantageous in various fields.

One of the key properties of poly(dipentylsiloxane) is its enhanced hydrophobicity . This makes it an excellent candidate for use in:

Water-repellent coatings: Surfaces treated with these polymers can exhibit self-cleaning properties and resistance to moisture. patsnap.com

Hydrophobic membranes: These can be used for separation processes, such as pervaporative recovery of organic solvents from water.

The low surface energy and high flexibility of polysiloxanes with long alkyl chains also make them suitable for use as:

Lubricants and release agents: They can provide excellent lubrication in demanding environments and facilitate the demolding of manufactured parts. acs.org

Defoaming agents: In various industrial processes, these polymers can effectively control foam formation.

Polysilanes derived from this compound are being explored for their potential in optoelectronics . Their ability to absorb UV light and exhibit photoconductivity makes them interesting for applications such as:

Photoresists in microlithography: They can be used to create patterns on semiconductor wafers. researchgate.net

Hole-transporting layers in organic light-emitting diodes (OLEDs) and photovoltaic devices. mdpi.com

Furthermore, both polysiloxanes and polysilanes can serve as precursors to silicon-based ceramics . researchgate.netamacad.org Through pyrolysis, these polymers can be converted into silicon carbide (SiC) or silicon oxycarbide (SiOC), which are hard, refractory materials used in high-temperature applications.

Interdisciplinary Research Integrating this compound Chemistry

The versatility of organosilicon chemistry has fostered a significant amount of interdisciplinary research, and compounds like this compound are at the nexus of materials science, chemistry, engineering, and medicine.

In the biomedical field , the biocompatibility and biostability of polysiloxanes are of paramount importance. aps.org While poly(dimethylsiloxane) is the most widely studied, polysiloxanes with longer alkyl chains, such as poly(dipentylsiloxane), are being investigated for applications where specific surface properties are desired. These include:

Drug delivery systems: The hydrophobic nature of the polymer can be used to encapsulate and control the release of hydrophobic drugs. researchgate.net

Medical implants and prostheses: The inertness and tunable mechanical properties of these silicones make them suitable for a variety of implantable devices. researchgate.net

Tissue engineering scaffolds: The porous structures that can be fabricated from these polymers can support cell growth and tissue regeneration.

The intersection of organosilicon chemistry with materials science and engineering is evident in the development of advanced composites and hybrid materials. By incorporating fillers such as silica (B1680970), carbon nanotubes, or metal oxides into a poly(dipentylsiloxane) matrix, researchers can create materials with enhanced mechanical strength, thermal stability, and electrical conductivity. These composites find applications in the aerospace, automotive, and electronics industries.

Furthermore, the integration of polysilane chemistry with nanotechnology is a rapidly growing area. The self-assembly of polysilane block copolymers can be used to create well-defined nanostructures with potential applications in nanoelectronics and photonics.

Computational Chemistry’s Growing Role in this compound Research

Computational chemistry has become an indispensable tool in modern chemical research, providing insights into molecular structure, properties, and reactivity that can be difficult or impossible to obtain through experiments alone. amacad.org In the context of this compound and its derivatives, computational methods are playing an increasingly important role.

Density Functional Theory (DFT) is one of the most widely used computational methods for studying organosilicon compounds. acs.org DFT calculations can be used to:

Predict molecular geometries: The bond lengths, bond angles, and dihedral angles of this compound and its oligomers can be accurately calculated.

Determine electronic properties: The distribution of electron density, molecular orbitals, and ionization potentials can be modeled, which is crucial for understanding the reactivity and photophysical properties of these compounds.

Simulate reaction mechanisms: The transition states and energy barriers for reactions such as hydrolysis and polymerization can be calculated, providing a deeper understanding of the reaction pathways.

Molecular Dynamics (MD) simulations are another powerful computational tool, particularly for studying the properties of polymers derived from this compound. MD simulations can be used to:

Model polymer chain dynamics: The flexibility and conformational changes of poly(dipentylsiloxane) and polysilane chains can be investigated.

Predict macroscopic properties: Properties such as the glass transition temperature, viscosity, and diffusion coefficients can be estimated from the simulation of a large ensemble of polymer chains.

Study interfacial phenomena: The interaction of these polymers with surfaces or other molecules can be simulated, which is important for applications in coatings and biomedical devices.

The synergy between computational and experimental studies is accelerating the pace of research in organosilicon chemistry. Computational models can be used to screen potential new materials and synthetic routes, guiding experimental efforts and reducing the time and cost of research and development. As computational power continues to increase, the role of computational chemistry in the study of this compound and its applications is expected to grow even further.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Dichlorodipentylsilane, and how can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : this compound is typically synthesized via the reaction of pentylmagnesium bromide with silicon tetrachloride under anhydrous conditions. Optimization involves controlling stoichiometry, reaction temperature (e.g., −78°C to room temperature), and inert atmosphere (argon/nitrogen). Purity is enhanced through fractional distillation or column chromatography, with characterization via GC-MS (to monitor byproducts) and ¹H/¹³C NMR (to confirm structural integrity) .

Q. How should researchers characterize this compound to ensure structural fidelity and purity?

- Methodological Answer : A multi-technique approach is recommended:

- Spectroscopy : FT-IR for Si-Cl bond confirmation (~450 cm⁻¹), NMR for alkyl chain environment analysis.

- Chromatography : HPLC or GC for purity assessment.

- Elemental Analysis : Quantify carbon, hydrogen, and chlorine content to validate stoichiometry.

Document results using standardized lab report formats, including raw data and error margins .

Q. What experimental precautions are critical when handling this compound in hydrolysis studies?

- Methodological Answer : Due to its moisture sensitivity, reactions must be conducted under inert gas. Use Schlenk lines for transfers, and monitor hydrolysis kinetics via pH titration or conductivity measurements . Safety protocols include fume hoods, PPE (gloves, goggles), and neutralization of HCl byproducts with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s stability data under varying solvent systems?

- Methodological Answer : Systematic reviews of existing literature should be conducted to identify variables (e.g., solvent polarity, temperature). Replicate conflicting experiments with controlled parameters, and apply multivariate regression analysis to isolate contributing factors. Cross-validate findings using ATR-FTIR for real-time degradation monitoring .

Q. What mechanistic insights can be gained from studying this compound’s reactivity with nucleophiles?

- Methodological Answer : Design kinetic experiments (e.g., stopped-flow techniques) to track intermediate formation. Use DFT calculations to model transition states and compare with experimental activation energy values. Combine ESI-MS for intermediate detection and X-ray crystallography for product stereochemistry analysis .

Q. How do steric effects of the pentyl groups influence this compound’s catalytic applications in cross-coupling reactions?

- Methodological Answer : Perform comparative studies with shorter/longer alkyl-chain analogs. Use TGA to assess thermal stability and NMR titration to study ligand-metal coordination. Correlate steric parameters (e.g., Tolman cone angles) with catalytic turnover rates using Hammett plots .

Q. What interdisciplinary approaches can elucidate this compound’s environmental degradation pathways?

- Methodological Answer : Combine GC-MS metabolomics to identify degradation products in soil/water matrices with microcosm studies to assess microbial breakdown. Apply LC-QTOF for non-targeted analysis and ECOSAR modeling to predict ecotoxicity of byproducts .

Guidelines for Methodological Rigor

- Contradiction Analysis : Follow Cochrane systematic review protocols to evaluate bias in existing studies, emphasizing reproducibility and meta-analysis .

- Experimental Design : Align with lab report standards, including hypothesis-driven aims, controlled variables, and statistical validation (e.g., ANOVA for multi-condition comparisons) .

- Interdisciplinary Integration : Combine synthetic chemistry with computational modeling (DFT/MD simulations) to bridge experimental and theoretical gaps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.